Azacyclohexacosan-14-one, 1-acetyl-
Description
Azacyclohexacosan-14-one, 1-acetyl- (CAS: 17368-53-5) is a macrocyclic lactam (azacyclo compound) featuring a 26-membered carbon-nitrogen ring with a ketone group at position 14 and an acetyl substitution at position 1 . Its molecular formula is C₂₇H₅₁NO₂ as a component of a catena compound (1:1 ratio) with bicyclo[2.5.3]heptatriaconta-1(3),27,29-triene-28,29,31-triol triacetate .
Properties
CAS No. |
15939-31-8 |
|---|---|
Molecular Formula |
C27H51NO2 |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
1-acetyl-azacyclohexacosan-14-one |
InChI |
InChI=1S/C27H51NO2/c1-26(29)28-24-20-16-12-8-4-2-6-10-14-18-22-27(30)23-19-15-11-7-3-5-9-13-17-21-25-28/h2-25H2,1H3 |
InChI Key |
WDYSSBJKBLRPLB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCCCCCCCCCC(=O)CCCCCCCCCCCC1 |
Canonical SMILES |
CC(=O)N1CCCCCCCCCCCCC(=O)CCCCCCCCCCCC1 |
Synonyms |
1-Acetyl-1-azacyclohexacosan-14-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Macrocyclic Lactams: Ring Size and Substituent Effects
Azacyclohexacosan-14-one, 1-acetyl- vs. Azithromycin (1-Oxa-6-azacyclopentadecan-15-one)
- Ring Size :
- Substituents :
- Applications :
Table 1: Comparative Structural Properties
Reactivity of Acetylated Compounds
Hydrolysis and Functional Group Stability
- Azacyclohexacosan-14-one, 1-acetyl-: Limited data on reactivity, but acetyl groups in macrocycles often undergo hydrolysis under acidic/basic conditions.
- Fluorotetra-acetylfructose : Demonstrates acetyl group hydrolysis and substitution (e.g., fluorine replacement at position 2 under hydrofluoric acid treatment) . This suggests that acetyl groups in Azacyclohexacosan-14-one, 1-acetyl- may exhibit similar lability.
- 1-Acetyl imidazolin-2-one : Used in tizanidine synthesis via POCl₃-mediated reactions, highlighting acetyl group utility in heterocyclic chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
